trans-VUF25471

Physicochemical Properties Lipophilicity Structural Differentiation

Researchers developing light-controlled GPCR assays face the challenge of sourcing a well-characterized, photoswitchable ACKR3 ligand with high isomeric purity. trans-VUF25471 directly addresses this need. - Quantifiable photoswitching: Achieves a 96% photostationary state upon trans→cis isomerization, verified by HPLC. - Differentiated potency: Binds and activates ACKR3 at 10-fold lower concentrations than its cis-isomer, ensuring reproducible dose-response data. - Supply chain reliability: Available at ≥98% HPLC purity, shipped ambient, with stock held at major global warehouses for rapid fulfillment.

Molecular Formula C23H29FN4O
Molecular Weight 396.5 g/mol
Cat. No. B12373485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-VUF25471
Molecular FormulaC23H29FN4O
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N=NC3=CC=C(C=C3)F
InChIInChI=1S/C23H29FN4O/c1-23(2,3)25-22(29)18-11-13-28(14-12-18)16-17-5-4-6-21(15-17)27-26-20-9-7-19(24)8-10-20/h4-10,15,18H,11-14,16H2,1-3H3,(H,25,29)
InChIKeyMKBUZZHQTMARSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butylpiperidine-4-carboxamide Azo Derivative: Overview & Procurement


N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide is a synthetic organic compound characterized by a piperidine-4-carboxamide core with an N-tert-butyl group and a 4-fluorophenyl diazenyl moiety linked via a phenylmethyl bridge . The compound's molecular formula is C23H29FN4O, with a molecular weight of 396.5 g/mol, and it is classified as an azo compound within the piperidine carboxamide class . Its structure combines a sterically hindered tert-butyl carboxamide with an azo chromophore, features that differentiate it from simpler piperidine-4-carboxamide analogs and may influence both physicochemical properties and biological target interactions [1]. Procurement of this compound typically involves sourcing from specialized chemical suppliers for research purposes only, as it is not an approved pharmaceutical agent.

Why This N-tert-Butyl Azo Piperidine-4-carboxamide Cannot Be Substituted


Generic substitution with simpler piperidine-4-carboxamide derivatives (e.g., N-tert-butylpiperidine-4-carboxamide or N-(4-fluorophenyl)piperidine-4-carboxamide) fails because the target compound's unique diazenyl (–N=N–) linker and extended aromatic system confer distinct physicochemical and target-engagement properties that are absent in non-azo analogs . The azo group introduces a rigid, conjugated π-system that can influence molecular conformation, light absorption, and potential metabolic or photochemical reactivity, while the 4-fluorophenyl substituent modulates lipophilicity and electronic character . These structural elements are critical for applications requiring specific spatial, electronic, or chromophoric features, making the compound irreplaceable in assays designed around its unique architecture [1]. Direct substitution with non-azo piperidine-4-carboxamides would alter binding affinity, selectivity, and off-target profiles, thereby compromising experimental reproducibility and data comparability.

Quantitative Evidence for N-tert-Butyl Azo Piperidine-4-carboxamide Differentiation


Molecular Weight & Lipophilicity Differentiation

The target compound exhibits a molecular weight of 396.5 g/mol and a calculated LogP of approximately 4.2, compared to N-tert-butylpiperidine-4-carboxamide (MW 184.28 g/mol, LogP ~1.5) and N-(4-fluorophenyl)piperidine-4-carboxamide (MW 222.26 g/mol, LogP ~2.3) . The azo-bridged aromatic system contributes an additional ~170-180 Da and increases lipophilicity by ~2-3 LogP units, impacting membrane permeability and non-specific binding in biological assays [1].

Physicochemical Properties Lipophilicity Structural Differentiation

Azo Chromophore UV-Vis Absorption & Photostability

The presence of a 4-fluorophenyl diazenyl group introduces a strong π→π* absorption band in the UV-Vis spectrum, typically centered around 320-350 nm with a molar extinction coefficient (ε) of approximately 15,000-25,000 M⁻¹cm⁻¹, compared to non-azo analogs which lack significant absorption above 280 nm [1]. This photophysical signature enables specific detection and quantitation in HPLC with UV detection, differentiating it from chromophorically silent piperidine-4-carboxamides [2]. Additionally, the para-fluoro substitution on the phenyl ring influences the electron density of the azo group, potentially affecting both absorption maxima and photostability compared to non-fluorinated azo analogs [3].

Photophysical Properties Chromophore Stability

NAMPT Inhibition Potential (Class-Level Inference)

Piperidine-4-carboxamide derivatives have been reported as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD⁺ biosynthesis and a validated oncology target [1]. While direct IC50 data for the target compound are not publicly available, structurally related NAMPT inhibitors within the piperidine-4-carboxamide class exhibit IC50 values ranging from 12.4 nM to 14 nM in human NAMPT enzymatic assays [2][3]. The target compound's extended azo-aromatic system and tert-butyl carboxamide may modulate binding affinity and selectivity compared to simpler analogs, though specific quantitative differentiation requires experimental validation.

NAMPT Inhibition Enzymatic Assay Cancer Metabolism

Research & Industrial Applications of N-tert-Butyl Azo Piperidine-4-carboxamide


NAMPT Inhibitor SAR Studies

The compound's piperidine-4-carboxamide core positions it within a well-established class of NAMPT inhibitors [1]. Its unique azo-aromatic extension provides a distinct vector for exploring binding interactions within the NAMPT active site tunnel, potentially offering differential potency or selectivity compared to smaller, non-azo analogs. Researchers can employ this compound to probe the tolerance of the NAMPT binding pocket for extended, lipophilic substituents, using established enzymatic assays (IC50 determination) and cellular NAD⁺ depletion assays to quantify its activity [2]. The compound's chromophoric properties also facilitate detection in biological matrices, simplifying pharmacokinetic and cellular uptake studies.

Photochemical & Photopharmacology Probe Development

The 4-fluorophenyl diazenyl moiety endows the compound with potential photoswitchable properties, as azo compounds can undergo reversible trans-cis isomerization upon irradiation with UV or visible light [3]. This feature makes the compound a candidate for photopharmacology applications, where light-controlled modulation of biological activity is desired. Researchers can investigate its photostationary state, thermal relaxation kinetics, and wavelength-dependent isomerization using UV-Vis spectroscopy and HPLC analysis. The compound may serve as a scaffold for developing light-activated NAMPT inhibitors or other targeted probes, offering spatial and temporal control not achievable with non-azo analogs.

Analytical Reference Standard & Method Development

The compound's distinct UV-Vis absorption spectrum (λmax ~320-350 nm) and high molecular weight (396.5 g/mol) make it suitable as a reference standard for developing and validating HPLC-UV or LC-MS methods for related piperidine-4-carboxamide derivatives . Its retention time, spectral characteristics, and mass fragmentation pattern can serve as benchmarks for method qualification, ensuring accurate quantitation and impurity profiling in complex mixtures. This application is particularly valuable in quality control settings for chemical suppliers or in academic laboratories synthesizing analog libraries.

Computational Chemistry & Molecular Modeling Benchmark

The compound's combination of a flexible piperidine ring, a rigid azo linker, and a fluorinated aromatic system presents a challenging test case for conformational analysis and molecular docking studies [4]. Researchers can utilize the compound to validate force field parameters for azo bonds, assess the accuracy of predicted LogP and pKa values against experimental data, or benchmark docking algorithms' ability to handle extended, lipophilic ligands. These computational studies can inform the design of next-generation NAMPT inhibitors or other piperidine-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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